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molecular formula C10H6Cl2N2 B8781939 2',6'-Dichloro-3,4'-bipyridine

2',6'-Dichloro-3,4'-bipyridine

Cat. No. B8781939
M. Wt: 225.07 g/mol
InChI Key: REFGEYDFGXECLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399636B2

Procedure details

2,6-dichloro-4-iodopyridine (500 mg, 1.77082 mmol), 3-pyridylboronic acid pinacol ester (487 mg, 1.3 equiv., 2.30207 mmol), PCy3 (112 mg, 0.22 equiv., 0.389581 mmol), and Pd2(dba)3 (84 mg, 0.050 equiv., 0.0885411 mmol) were mixed in acetonitrile (13 mL, 140 equiv., 247.915 mmol) and K3PO4 (1.27 M, 1.95 mL, 1.4 equiv., 2.47915 mmol), and the reaction was kept at 110° C. for 2 h. Brine and 10% citric acid was used to adjust the pH around 8. The mixture was extracted with EtOAc three times. After evaporation of the organic layers, the residue was purified via chromatography (0-70% EtOAc/Heptane) to yield 367 mg yellow powder 1H NMR (400 MHz, CDCl3) δ (delta) 8.86 (d, J=2.4 Hz, 1H), 8.74 (dd, J=4.8, 1.6 Hz, 1H), 7.92-7.86 (m, 1H), 7.47 (s, 2H), 7.45 (dd, J=7.9, 4.8 Hz, 1H). 13C NMR (101 MHz, CDCl3) δ (delta) 151.45, 151.24, 150.72, 148.02, 134.40, 131.63, 123.96, 120.75. LCMS: m/z 225 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Name
K3PO4
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[C:12](B2OC(C)(C)C(C)(C)O2)[CH:11]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(#N)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cl-].[Na+].O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([C:12]2[CH:11]=[N:10][CH:15]=[CH:14][CH:13]=2)[CH:5]=[C:4]([Cl:9])[N:3]=1 |f:4.5.6.7,9.10.11,12.13.14.15.16|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
487 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
112 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
84 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
K3PO4
Quantity
1.95 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc three times
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic layers
CUSTOM
Type
CUSTOM
Details
the residue was purified via chromatography (0-70% EtOAc/Heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C=1C=NC=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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